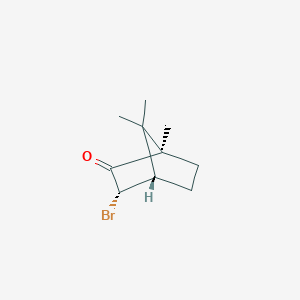
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine, commonly referred to as 4-chlorobenzyl-2-cyclohexylethyl-amine (4-CBECE), is a cyclic amine compound with a wide range of applications in scientific research. It is used in a variety of laboratory experiments, such as in the synthesis of organic compounds and as a starting material for the production of pharmaceuticals. 4-CBECE is also used as a reagent for the syntheses of other amines and as a catalyst for the production of polymers. Additionally, 4-CBECE has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the field of scientific research.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine can be achieved by a multistep reaction sequence starting from commercially available starting materials.
Starting Materials
4-Chlorobenzyl chloride, 2-cyclohex-1-EN-1-ol, Sodium hydride, Diethyl ether, Ethyl acetate, Ammonium chloride, Sodium hydroxide, Hydrochloric acid, Ethanol
Reaction
Step 1: Synthesis of (2-cyclohex-1-EN-1-yl)ethanol, 2-cyclohex-1-EN-1-ol is reacted with sodium hydride in diethyl ether to generate the sodium alkoxide intermediate. This is then reacted with ethyl bromide to yield (2-cyclohex-1-EN-1-yl)ethyl ether. The ether is then hydrolyzed with aqueous sodium hydroxide to produce (2-cyclohex-1-EN-1-yl)ethanol., Step 2: Synthesis of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-yl)ethanol, 4-Chlorobenzyl chloride is reacted with (2-cyclohex-1-EN-1-yl)ethanol in the presence of potassium carbonate and DMF to yield (4-Chlorobenzyl)(2-cyclohex-1-EN-1-yl)ethanol., Step 3: Synthesis of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-yl)amine, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-yl)ethanol is reacted with ammonium chloride in ethanol under reflux to yield (4-Chlorobenzyl)(2-cyclohex-1-EN-1-yl)amine. The amine is then isolated by extraction with ethyl acetate and acidification with hydrochloric acid.
Applications De Recherche Scientifique
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has a variety of scientific research applications. It is commonly used as a reagent for the synthesis of other amines, such as alkyl amines and cyclic amines. It is also used as a catalyst in the production of polymers. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has been used in the synthesis of organic compounds, such as pharmaceuticals, and as a starting material for the production of other compounds.
Mécanisme D'action
The mechanism of action of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine is not completely understood. However, it is believed that the compound acts as a proton donor, transferring a proton from the 4-chlorobenzyl group to the 2-cyclohexylethylamine group. This reaction results in the formation of a cyclic amine structure, which is responsible for the compound’s various biochemical and physiological effects.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine are not fully understood. However, the compound has been shown to have an inhibitory effect on the enzyme cytochrome P450, which is involved in the metabolism of a variety of drugs and other compounds. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has been shown to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and the reaction to form the compound is relatively fast and straightforward. Additionally, (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine has a wide range of applications in scientific research, making it a valuable tool for laboratory experiments.
However, there are a few limitations to the use of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in laboratory experiments. The compound is not water soluble, which can make it difficult to use in certain experiments. Additionally, the compound is not very stable, which can limit its use in long-term experiments.
Orientations Futures
Given the wide range of applications of (4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine in scientific research, there are a number of potential future directions for the compound. For example, further research into the biochemical and physiological effects of the compound could lead to the development of more effective treatments for a variety of diseases. Additionally, further research into the synthesis of the compound could lead to the development of more efficient and cost-effective methods of production. Finally, further research into the structure and properties of the compound could lead to the development of new and improved applications for the compound in scientific research.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(cyclohexen-1-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN/c16-15-8-6-14(7-9-15)12-17-11-10-13-4-2-1-3-5-13/h4,6-9,17H,1-3,5,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDVZEDBPEOPECS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNCC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365151 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chlorobenzyl)(2-cyclohex-1-EN-1-ylethyl)amine | |
CAS RN |
356532-23-5 |
Source


|
| Record name | N-[(4-Chlorophenyl)methyl]-2-(cyclohex-1-en-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[2-(Aminocarbonyl)anilino]carbonyl}benzoic acid](/img/structure/B185468.png)





![N-[(4-bromophenyl)carbamothioyl]benzamide](/img/structure/B185475.png)




